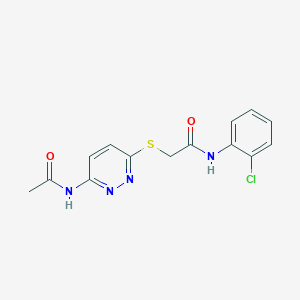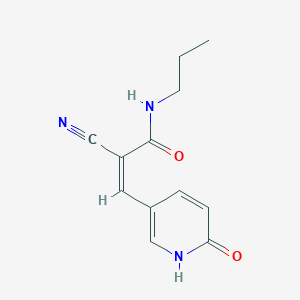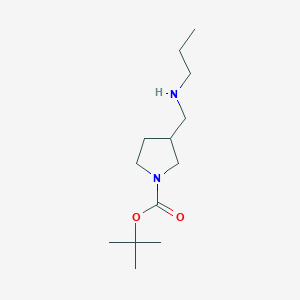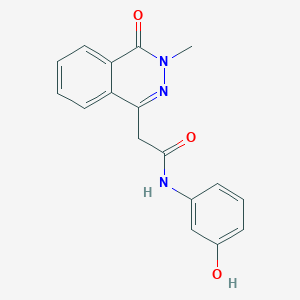![molecular formula C16H17ClFN3O B2376654 N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-55-7](/img/structure/B2376654.png)
N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C16H17ClFN3O and its molecular weight is 321.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications of Pyrazole Heterocycles
Pyrazole derivatives, including structures similar to "N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide," play a critical role in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these compounds involves strategic condensation and cyclization methods, yielding heterocyclic compounds with promising yields and potential as bioactive agents (Dar & Shamsuzzaman, 2015).
Optoelectronic Applications of Functionalized Quinazolines and Pyrimidines
Quinazoline and pyrimidine derivatives, related to the core structure of interest, have been extensively researched for their potential in optoelectronic applications. These compounds, including fluorinated phenyl groups as seen in the molecule , have shown significant utility in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the importance of incorporating such heterocyclic fragments into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova et al., 2018).
Generation and Control of Pyrazines in Food Processing
In food science, the generation of pyrazines, including derivatives related to "this compound," is a topic of interest due to their contribution to flavors in processed foods. Research has focused on optimizing conditions to enhance the formation of these compounds for desired flavor profiles, as well as controlling their generation to minimize the presence of undesirable by-products (Yu et al., 2021).
Novel Synthesis Methods for Heteroaromatics
Research into the synthesis of polyfunctional heteroaromatics, including pyrazine derivatives, explores new methods and rearrangements for producing complex molecules with enhanced biological and chemical properties. This includes the development of novel synthetic routes that allow for the efficient production of heteroaromatic compounds with potential applications in drug development and other fields (Moustafa et al., 2017).
Propriétés
IUPAC Name |
N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c17-7-8-19-16(22)21-11-10-20-9-1-2-14(20)15(21)12-3-5-13(18)6-4-12/h1-6,9,15H,7-8,10-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKACZAOTVVLYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
![tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2376585.png)




